CID 78065350
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065350” is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78065350 involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The industrial production process is designed to be efficient and cost-effective, while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78065350 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under controlled conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used
Scientific Research Applications
CID 78065350 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: this compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of CID 78065350 involves its interaction with specific molecular targets within biological systems. These targets can include enzymes, receptors, and other proteins that play a crucial role in cellular processes. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
CID 78065350 can be compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:
CID 71298057: Known for its distinct reactivity and applications in organic synthesis.
CID 17442: Studied for its biological interactions and potential therapeutic effects.
CID 51634: Utilized in various industrial processes due to its chemical stability and reactivity.
The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C6H9AsO6Sn- |
---|---|
Molecular Weight |
370.76 g/mol |
InChI |
InChI=1S/C6H5AsO4.2H2O.Sn/c8-6-3-1-5(2-4-6)7(9,10)11;;;/h1-4,8H;2*1H2;/q-3;;;+2 |
InChI Key |
REHHKSYBVCHKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)[As]2(O[Sn]O2)[O-].O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.